Ethyl3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Description

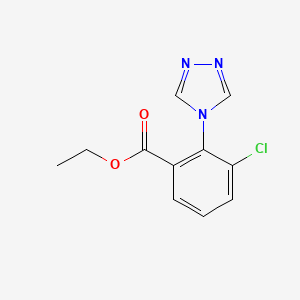

Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (CAS 1152539-00-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀ClN₃O₂. It consists of a benzoate ester backbone substituted with a chlorine atom at position 3 and a 1,2,4-triazole ring at position 2 (Figure 1). The compound is structurally notable for its dual functional groups: the electron-withdrawing chlorine atom and the nitrogen-rich triazole moiety, which may confer unique physicochemical and biological properties .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

ethyl 3-chloro-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)8-4-3-5-9(12)10(8)15-6-13-14-7-15/h3-7H,2H2,1H3 |

InChI Key |

YCQWMPJLZAFAIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is utilized as a building block in the synthesis of more complex molecules and coordination polymers. Its unique structure allows for targeted modifications that can lead to novel derivatives with enhanced properties .

Biology

The compound has shown promising antimicrobial and antifungal activities. Its mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. For instance, it may inhibit aromatase, an enzyme involved in estrogen synthesis, suggesting its utility in breast cancer treatment .

Medicine

Research indicates that Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate could be developed into anticancer drugs due to its ability to disrupt metabolic pathways essential for cancer cell proliferation. Its interactions with molecular targets are crucial for optimizing therapeutic efficacy .

Industry

In industrial applications, this compound is explored for developing new materials with specific properties such as luminescent sensors and catalysts. Its unique chemical properties enhance its reactivity and lipophilicity, making it suitable for various applications .

Case Study 1: Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate demonstrated significant inhibition against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism of action.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Anticancer Potential

In vitro studies assessed the impact of Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate on cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

Mechanism of Action

The mechanism of action of Ethyl3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen synthesis, making it a potential candidate for breast cancer treatment.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways essential for cell growth and survival, leading to the death of cancer cells or inhibition of microbial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Analogs

Substituent Effects on Physicochemical Properties

- Chlorine Position: The presence of chlorine at position 3 in the target compound (vs. position 4 in 3-chloro-4-triazol benzoic acid) may alter electronic distribution, affecting solubility and reactivity. Chlorine’s electron-withdrawing nature enhances electrophilic substitution resistance but may reduce bioavailability compared to non-halogenated analogs .

- Ester vs. Carboxylic Acid : The benzoate ester group in the target compound enhances lipophilicity compared to the carboxylic acid derivative (3-chloro-4-triazol benzoic acid), suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, with the chemical formula and CAS number 1351393-58-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Chemical Structure and Properties

Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate features a benzoate structure with a chloro substituent and a triazole moiety. The presence of the triazole ring is crucial as it can interact with biological macromolecules through hydrogen bonding, influencing enzyme activity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 251.67 g/mol |

| CAS Number | 1351393-58-2 |

| Chemical Formula | C11H10ClN3O2 |

| Physical State | White solid |

Synthesis

The synthesis of Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves multi-step organic reactions. The general method includes the formation of the triazole ring followed by the introduction of the ethyl benzoate moiety. The specific protocols may vary based on laboratory practices but generally yield high purity products suitable for biological evaluation.

Antimicrobial Properties

Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has demonstrated notable antimicrobial activity. Studies indicate that compounds containing triazole rings exhibit significant inhibition against various bacterial strains. For instance, related compounds have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and isoniazid .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have reported that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has been evaluated against several human cancer cell lines, showing promising results in reducing cell viability .

The biological activity of Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Binding : The triazole moiety allows for effective binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have documented the efficacy of Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate:

- Antimicrobial Efficacy : A comparative study involving various triazole derivatives highlighted that this compound exhibited MIC values lower than many standard antibiotics against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Studies : In vitro assays demonstrated that Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate reduced the viability of multiple cancer cell lines by over 50% at concentrations as low as 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.